molecular formula C12H9ClN2O4 B13739749 1,10-Phenanthroline, monoperchlorate CAS No. 21532-74-1

1,10-Phenanthroline, monoperchlorate

Cat. No.: B13739749
CAS No.: 21532-74-1
M. Wt: 280.66 g/mol
InChI Key: YWCGYBWTNQEUGU-UHFFFAOYSA-N
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Description

1,10-Phenanthroline perchlorate is a coordination compound derived from 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. The perchlorate anion serves as a counterion in this compound, contributing to its overall stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline can be synthesized through several methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. The Skraup reaction involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent . The Friedlander synthesis uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions . The Doebner-Von Miller reaction involves the condensation of an aromatic aldehyde with an amine and a β-ketoester .

Industrial Production Methods: In industrial settings, the synthesis of 1,10-phenanthroline often employs the Skraup reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum selectivity and yield, with deep eutectic solvents being used as catalysts to replace traditional sulfuric acid and hydrochloric acid .

Properties

CAS No.

21532-74-1

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

perchloric acid;1,10-phenanthroline

InChI

InChI=1S/C12H8N2.ClHO4/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3,4)5/h1-8H;(H,2,3,4,5)

InChI Key

YWCGYBWTNQEUGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OCl(=O)(=O)=O

Related CAS

66-71-7 (Parent)

Origin of Product

United States

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